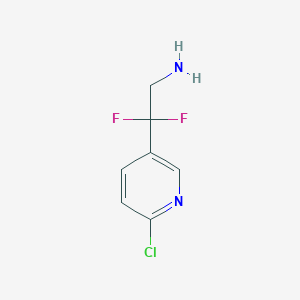![molecular formula C66H36N6O12 B11758699 4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid](/img/structure/B11758699.png)
4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple carboxyphenyl groups and a hexazaheptacyclo framework, making it a subject of interest in the study of metal-organic frameworks (MOFs) and other advanced materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid typically involves the use of multi-step organic synthesis techniques. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as high temperatures, specific catalysts, and controlled environments to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The carboxyphenyl groups can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the hexazaheptacyclo framework.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can lead to more reduced forms of the compound.
科学的研究の応用
Chemistry
In chemistry, this compound is used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable and highly porous structures. These MOFs have applications in gas storage, separation, and catalysis.
Biology
In biology, the compound’s unique structure allows it to interact with various biomolecules, making it a potential candidate for drug delivery systems and biosensors.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent, particularly in targeted drug delivery and imaging.
Industry
In the industrial sector, the compound is used in the development of advanced materials with specific properties, such as high thermal stability and conductivity.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with molecular targets through its carboxyphenyl groups and hexazaheptacyclo framework. These interactions can influence various pathways, leading to the desired outcomes in different applications.
類似化合物との比較
Similar Compounds
- 1,2,4,5-tetrakis(4-carboxyphenyl)benzene
- 2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine
- 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin
Uniqueness
Compared to these similar compounds, 4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid stands out due to its more complex structure and higher potential for forming diverse and stable MOFs. This uniqueness makes it a valuable compound for advanced research and industrial applications.
特性
分子式 |
C66H36N6O12 |
|---|---|
分子量 |
1105.0 g/mol |
IUPAC名 |
4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid |
InChI |
InChI=1S/C66H36N6O12/c73-61(74)37-13-1-31(2-14-37)43-25-49-50(26-44(43)32-3-15-38(16-4-32)62(75)76)68-56-55(67-49)57-59(71-52-28-46(34-7-19-40(20-8-34)64(79)80)45(27-51(52)69-57)33-5-17-39(18-6-33)63(77)78)60-58(56)70-53-29-47(35-9-21-41(22-10-35)65(81)82)48(30-54(53)72-60)36-11-23-42(24-12-36)66(83)84/h1-30H,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84) |
InChIキー |
UJYSUZHTUYNLGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2C4=CC=C(C=C4)C(=O)O)N=C5C(=N3)C6=NC7=C(C=C(C(=C7)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O)N=C6C1=NC2=C(C=C(C(=C2)C2=CC=C(C=C2)C(=O)O)C2=CC=C(C=C2)C(=O)O)N=C51)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Amino-5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758622.png)
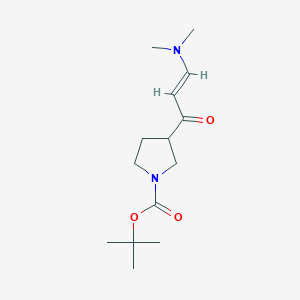
![Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate](/img/structure/B11758626.png)
![(2R)-2-carbamothioyl-2-[(pyridin-3-yl)amino]acetamide](/img/structure/B11758635.png)
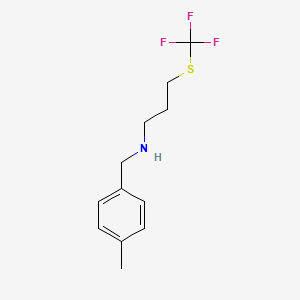
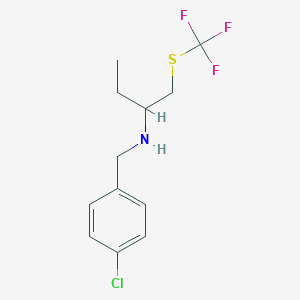
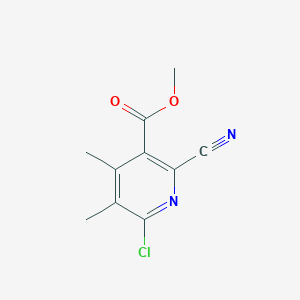

![2-((1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetonitrile](/img/structure/B11758656.png)
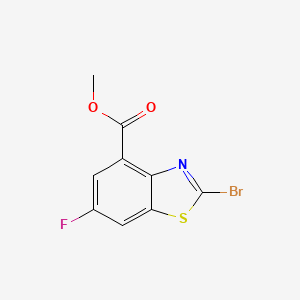
![methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate](/img/structure/B11758662.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11758672.png)
